molecular formula C15H23BrN2O2 B4903737 1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B4903737
M. Wt: 343.26 g/mol
InChI Key: KYLZWNWRFKJPRX-UHFFFAOYSA-N
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Description

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that features a brominated furan ring attached to a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the bromination of a furan ring followed by the attachment of the piperidine carboxamide moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The brominated furan is then reacted with a piperidine derivative in the presence of a suitable base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Scientific Research Applications

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The brominated furan ring can participate in various chemical reactions, while the piperidine carboxamide moiety may interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its combination of a brominated furan ring and a piperidine carboxamide moiety. This structure provides distinct chemical properties and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-3-18(4-2)15(19)12-6-5-9-17(10-12)11-13-7-8-14(16)20-13/h7-8,12H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLZWNWRFKJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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